![molecular formula C9H6ClF2NO B13534211 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H6ClF2NO It is a derivative of acetonitrile and contains a chloro and difluoromethoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the benzaldehyde is treated with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are also critical due to the use of hazardous reagents like cyanides.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile.
5-Chloro-2-(difluoromethoxy)phenyl]methanol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable intermediate in various applications.
Propiedades
Fórmula molecular |
C9H6ClF2NO |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
2-[5-chloro-2-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6ClF2NO/c10-7-1-2-8(14-9(11)12)6(5-7)3-4-13/h1-2,5,9H,3H2 |
Clave InChI |
UQPSMFYMMSQFIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


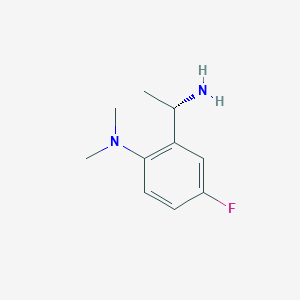
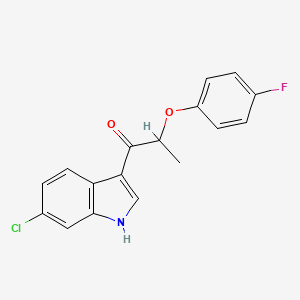
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
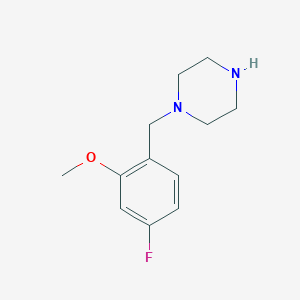

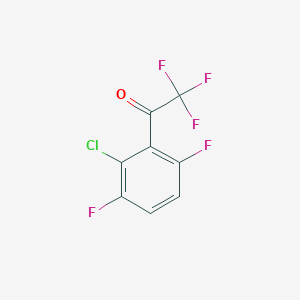
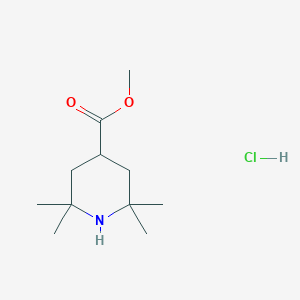
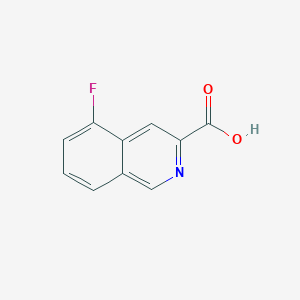
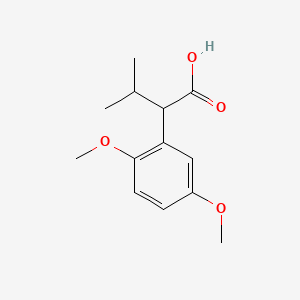
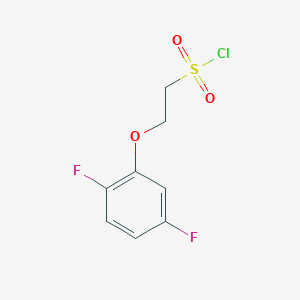
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)



